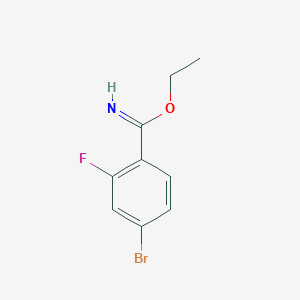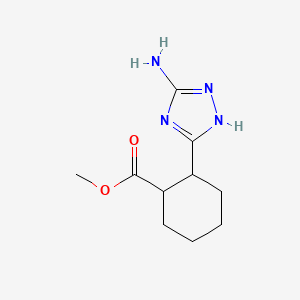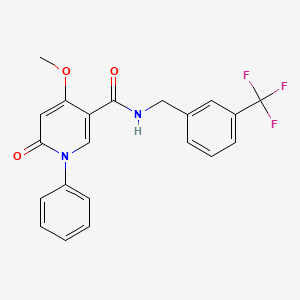![molecular formula C13H12ClF3N4O B2441065 (Z)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)(methoxy)amine CAS No. 250714-17-1](/img/structure/B2441065.png)
(Z)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)(methoxy)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)(methoxy)amine is a useful research compound. Its molecular formula is C13H12ClF3N4O and its molecular weight is 332.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process starting from pyridine and imidazole derivatives. The key steps include:
Formation of the pyridine ring with the chlorination and introduction of trifluoromethyl groups.
Preparation of the imidazole ring and its subsequent functionalization with methyl groups.
Final assembly via a condensation reaction between the pyridine and imidazole derivatives under specific conditions, often involving the use of strong bases and solvents like dimethyl sulfoxide or acetonitrile.
Industrial Production Methods: On an industrial scale, the production is optimized to ensure high yield and purity. This may involve:
Continuous flow chemistry to maintain consistent reaction conditions.
Advanced purification techniques such as chromatography and recrystallization.
Implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes: This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reductive processes can modify the pyridine or imidazole rings, impacting the compound's reactivity and application.
Substitution: Halogenation and other substitution reactions can replace specific groups within the molecule, allowing for the synthesis of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Halogenating agents like chlorine gas or bromine in the presence of a catalyst.
Major Products Formed
Oxidation typically yields products with hydroxyl or carbonyl groups.
Reduction results in fully saturated rings or reduced functional groups.
Substitution yields halogenated derivatives or other functionalized analogs.
Chemistry
Used as a building block for synthesizing more complex molecules.
Acts as a ligand in coordination chemistry due to its ability to form stable complexes with metals.
Biology
Studied for its potential as an enzyme inhibitor.
Used in the design of biological probes for studying cellular processes.
Medicine
Explored for its potential as a pharmaceutical intermediate.
Investigated for therapeutic applications in treating specific diseases due to its unique pharmacophore.
Industry
Employed in the synthesis of specialty chemicals.
Acts as a precursor for agrochemicals and materials science applications.
Mechanism of Action
The compound's effects are mediated through its interaction with specific molecular targets. Its structural features allow it to:
Bind to active sites of enzymes, modulating their activity.
Interact with cellular receptors, influencing signaling pathways.
Undergo metabolic transformations that produce active metabolites.
Similar Compounds
(E)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)(methoxy)amine
(Z)-(1-{1-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)(ethoxy)amine
Comparison
Structural Differences: Slight variations in the positioning of functional groups and substitutions on the rings.
Chemical Properties: These structural differences influence reactivity and stability.
Applications: Each compound may exhibit unique interactions in biological systems or differing effectiveness as intermediates in industrial processes.
Properties
IUPAC Name |
(Z)-1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]-N-methoxyethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N4O/c1-7(20-22-3)11-6-21(8(2)19-11)12-10(14)4-9(5-18-12)13(15,16)17/h4-6H,1-3H3/b20-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPJFJDBXWBPOH-SCDVKCJHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=NOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)/C(=N\OC)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-FLUOROPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE](/img/structure/B2440985.png)


![N-(2,4-difluorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2440989.png)
![3-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2440991.png)
![8-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2440992.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B2440993.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2440996.png)

![1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2440999.png)


